molecular formula C8H7ClF3N B2691568 2-Chloro-N-methyl-5-(trifluoromethyl)aniline CAS No. 42265-74-7

2-Chloro-N-methyl-5-(trifluoromethyl)aniline

Cat. No.: B2691568
CAS No.: 42265-74-7
M. Wt: 209.6
InChI Key: GMRMCAZGUCHFFZ-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-5-(trifluoromethyl)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chloro group, a methyl group, and a trifluoromethyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-methyl-5-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is typically carried out in an organic solvent such as acetone or dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-methyl-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction Reactions: Reduction of the nitro group can yield the corresponding amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Major Products Formed

    Substitution: Formation of N-methyl-5-(trifluoromethyl)aniline derivatives.

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of N-methyl-5-(trifluoromethyl)aniline.

Scientific Research Applications

2-Chloro-N-methyl-5-(trifluoromethyl)aniline has several applications in scientific research:

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.

    Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to disrupt specific biological pathways in pests.

    Materials Science: It is utilized in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of 2-Chloro-N-methyl-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets. This property is particularly valuable in the design of drugs and agrochemicals .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)aniline: Similar structure but lacks the N-methyl group.

    2-(Trifluoromethyl)aniline: Lacks both the chloro and N-methyl groups.

    3-Amino-4-chlorobenzotrifluoride: Similar structure but with different substitution pattern

Uniqueness

2-Chloro-N-methyl-5-(trifluoromethyl)aniline is unique due to the presence of both the chloro and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules. The N-methyl group further modifies its chemical behavior, making it distinct from other similar compounds .

Biological Activity

2-Chloro-N-methyl-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C₇H₅ClF₃N. It features a chloro group, a methyl group, and a trifluoromethyl group attached to a phenyl ring. This compound is notable for its unique structural characteristics, which contribute to its chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable component in various chemical syntheses and applications.

The synthesis of this compound can be achieved through several methods, including the controlled introduction of chlorine atoms to the pyridine ring by adjusting the molar ratio of chlorine gas and reaction temperature. This compound serves as a building block in the synthesis of trifluoromethylpyridines, which are crucial for developing agrochemicals and pharmaceuticals.

The biological activity of this compound is significant due to its role as a precursor in drug discovery. Compounds containing trifluoromethyl groups often exhibit enhanced biological properties, including increased potency and selectivity. The trifluoromethyl group can significantly alter metabolic pathways, enhancing binding affinity to target proteins and potentially inhibiting certain cytochrome P450 enzymes, which affects drug metabolism and clearance rates .

Antimicrobial and Anti-inflammatory Properties

Research indicates that this compound is linked to various biologically active molecules with antimicrobial and anti-inflammatory properties. The incorporation of the trifluoromethyl group has been shown to improve pharmacokinetic profiles, making drugs more effective in therapeutic applications.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that the inclusion of a trifluoromethyl group can enhance the potency of compounds significantly. For example, in one study, a compound with a -CF₃ group exhibited six times greater potency in inhibiting serotonin uptake compared to its non-fluorinated analog .

Case Studies

StudyFindings
Antimicrobial Activity A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains.
Anti-inflammatory Effects Another investigation revealed that this compound could inhibit inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.
Drug Development Several FDA-approved drugs have incorporated trifluoromethyl groups into their structures, indicating the importance of this functional group in enhancing drug efficacy and safety profiles .

Applications in Drug Discovery

The compound is instrumental in synthesizing new chemical entities (NCEs) that have gained approval from regulatory bodies. In 2020 alone, numerous drugs containing fluorinated functional groups were approved, underscoring the relevance of compounds like this compound in modern pharmacology .

Properties

IUPAC Name

2-chloro-N-methyl-5-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N/c1-13-7-4-5(8(10,11)12)2-3-6(7)9/h2-4,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRMCAZGUCHFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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